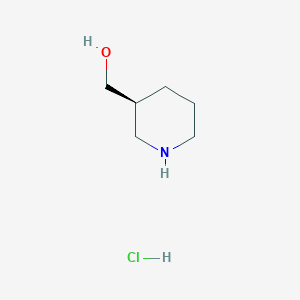

(S)-Piperidin-3-ylmethanol hydrochloride

Descripción general

Descripción

The description of a compound typically includes its molecular formula, structural formula, and other identifiers like CAS number, IUPAC name, etc.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, etc.Aplicaciones Científicas De Investigación

Synthesis and Bioactivity

A study by Unluer et al. (2016) focused on the synthesis of Mannich bases with a piperidine moiety, specifically 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides. These compounds were evaluated for their cytotoxicity and carbonic anhydrase inhibitory activities, revealing potential for further investigation in drug development (Unluer et al., 2016).

Orthogonally Protected Derivatives

Košak et al. (2014) presented a method for synthesizing orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from readily available compounds. This straightforward two-step procedure results in high yields, important for medicinal chemistry and drug discovery (Košak et al., 2014).

Antipsychotic Drug Synthesis

A publication on the synthesis of Iloperidone, an antipsychotic drug, utilized (2,4-difluorophenyl)-piperidin-4-ylmethanone hydrochloride as a key intermediate. The overall yield of about 57% highlights the importance of this compound in the synthesis process (Hu Wenhao, 2011).

Analgesic Properties

Spielman and Richards (1946) synthesized a series of 1‐acyl‐3‐aminomethylureas, where only 1‐acetyl‐3‐piperidinomethylurea hydrochloride showed a significant analgesic effect. However, the instability and side effects in solution indicated the need for further development (Spielman & Richards, 1946).

Antimicrobial Activities

Ovonramwen et al. (2019) synthesized and screened (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for antimicrobial activities. The compound exhibited moderate activities against various microbes, showcasing its potential in antimicrobial research (Ovonramwen et al., 2019).

Antiproliferative Study

Harishkumar et al. (2018) synthesized novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives and assessed their antiproliferative effects on human cancer cell lines. The results showed considerable growth inhibition, indicating their potential in cancer research (Harishkumar et al., 2018).

Cytotoxic and Anticancer Agents

Dimmock et al. (1998) synthesized a series of compounds including 4-(beta-arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, showing significant cytotoxicity toward various cell lines. This indicates the role of such compounds in developing new classes of cytotoxic agents (Dimmock et al., 1998).

Cytotoxicity Against Cancer Cells

Kucukoglu et al. (2014) synthesized N,N′-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides and evaluated their cytotoxicity against human hepatoma and breast cancer cells. Some compounds showed more potent cytotoxicity than the reference drug 5-FU, highlighting their significance in cancer therapy research (Kucukoglu et al., 2014).

Anti-Inflammatory Compounds

Burayk et al. (2022) demonstrated the efficacy of two novel benzimidazole piperidine and phenoxy pyridine derivatives as selective COX-2 inhibitors. These compounds showed promise as new non-steroidal anti-inflammatory drugs with minimal side effects (Burayk et al., 2022).

Safety And Hazards

This involves studying the toxicity of the compound, its effects on the human body, and precautions to be taken while handling it.

Direcciones Futuras

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, modifications to improve its properties, etc.

For a specific compound, these analyses would be based on experimental data and information from scientific literature. If you have a different compound in mind or need information on a specific aspect of “(S)-Piperidin-3-ylmethanol hydrochloride”, feel free to ask!

Propiedades

IUPAC Name |

[(3S)-piperidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFTUQPTEOPYGV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743572 | |

| Record name | [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Piperidin-3-ylmethanol hydrochloride | |

CAS RN |

1125551-75-8 | |

| Record name | [(3S)-Piperidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

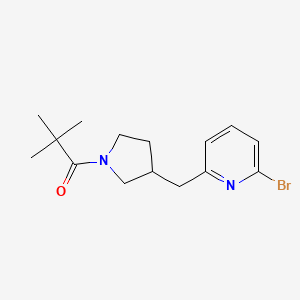

![3-[(6-bromopyridin-2-yl)methyl]-N,N-dimethylpyrrolidine-1-sulfonamide](/img/structure/B1401310.png)

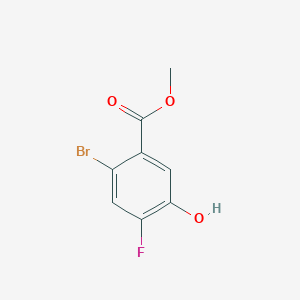

![1-Methanesulfonyl-4-pyridin-3-ylmethyl-[1,4]diazepane-6-carboxylic acid](/img/structure/B1401312.png)

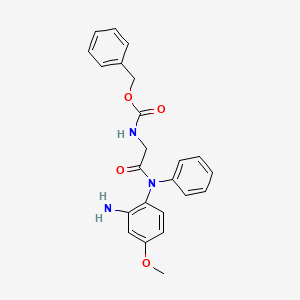

![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)